6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Fluorescence spectroscopy Heavy-atom effect Photophysics

6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid (C₁₇H₂₁BrN₂O₃, MW 381.3 g/mol) is a synthetic indole‑1‑propanoic acid derivative featuring a 5‑bromo substituent on the indole ring, a propanoyl linker, and a terminal hexanoic acid moiety. The compound belongs to a family of N1‑functionalized indole‑alkanoic acids that are widely employed as synthetic intermediates, fluorescent probes, and lead‑like scaffolds in medicinal chemistry.

Molecular Formula C17H21BrN2O3
Molecular Weight 381.3 g/mol
Cat. No. B12186850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid
Molecular FormulaC17H21BrN2O3
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C=C1Br
InChIInChI=1S/C17H21BrN2O3/c18-14-5-6-15-13(12-14)7-10-20(15)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23)
InChIKeyYEHUECLMPQRNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{[3-(5-Bromo-1H-indol-1-yl)propanoyl]amino}hexanoic Acid – Core Identity and Structural Context for Procurement Decisions


6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid (C₁₇H₂₁BrN₂O₃, MW 381.3 g/mol) is a synthetic indole‑1‑propanoic acid derivative featuring a 5‑bromo substituent on the indole ring, a propanoyl linker, and a terminal hexanoic acid moiety [1]. The compound belongs to a family of N1‑functionalized indole‑alkanoic acids that are widely employed as synthetic intermediates, fluorescent probes, and lead‑like scaffolds in medicinal chemistry . Its bromine atom at the 5‑position distinguishes it from the 4‑bromo, 6‑bromo, and non‑halogenated analogues, and this positional difference can significantly alter electronic properties, target binding, and photophysical behaviour [2].

Why 5‑Bromo‑Indole‑1‑propanoic Acid Analogues Cannot Be Treated as Interchangeable: The Case for Position‑Specific Procurement


Within the indole‑1‑propanoic acid scaffold, the position of halogen substitution critically controls both photophysical relaxation pathways and biological target engagement. Simply choosing any bromo‑indole analogue without evidence of comparable performance ignores documented SAR: bromine at the 5‑position quenches fluorescence 76‑fold relative to unsubstituted indole while simultaneously red‑shifting phosphorescence emission by 50 nm, a heavy‑atom effect that is absent in 4‑bromo or non‑brominated congeners . In anti‑inflammatory isatin analogues, the rank order of potency was 5‑Br > 6‑Br > 7‑Br, demonstrating that activity is not uniform across positional isomers [1]. Therefore, substituting a 4‑bromo, 6‑bromo, or des‑bromo variant for the 5‑bromo compound without re‑validating the assay introduces risk of altered signal intensity, shifted emission windows, or reduced potency.

Quantitative Differentiation of 6-{[3-(5‑Bromo‑1H‑indol‑1‑yl)propanoyl]amino}hexanoic Acid Against Closest Structural Analogues


Fluorescence Quantum Yield: 5‑Bromo Substitution Quenches Emission by 76‑Fold vs. Unsubstituted Indole

The 5‑bromo substituent introduces a heavy‑atom effect that drastically reduces fluorescence quantum yield. For the parent chromophore 5‑bromoindole, the quantum yield is 0.0034 versus 0.26 for indole, a 76‑fold reduction, while phosphorescence is retained and red‑shifted by 50 nm . This property is expected to transfer to the 5‑bromo‑indole‑1‑propanoyl derivative, distinguishing it from the non‑halogenated 6-{[3-(1H‑indol‑1‑yl)propanoyl]amino}hexanoic acid and from 4‑bromo or 6‑bromo isomers that exhibit different triplet‑state yields.

Fluorescence spectroscopy Heavy-atom effect Photophysics

Anti‑Inflammatory SAR: 5‑Bromo Position Outperforms 6‑Bromo and 7‑Bromo in Isatin Congeners

In a systematic study of brominated indoles and isatins, the position of the bromine atom on the benzene ring significantly affected anti‑inflammatory activity. The rank order for mono‑brominated isatins was 5‑Br > 6‑Br > 7‑Br, with the 5‑bromo compound showing the most potent inhibition of nitric oxide (NO), TNFα, and PGE₂ production in LPS‑stimulated RAW264.7 macrophages [1]. Although this SAR was established for isatins, the consistent superiority of the 5‑bromo position suggests that 6-{[3-(5‑bromo‑1H‑indol‑1‑yl)propanoyl]amino}hexanoic acid may offer higher anti‑inflammatory potency than the corresponding 6‑bromo isomer 6-{[3-(6‑bromo‑1H‑indol‑1‑yl)propanoyl]amino}hexanoic acid.

Anti‑inflammatory activity Structure‑activity relationship Nitric oxide inhibition

Phosphorescence Emission Shift: 50 nm Red‑Shift for 5‑Bromoindole vs. Indole

The phosphorescence emission maximum of 5‑bromoindole in PVA film is shifted by approximately +50 nm (to ~530 nm) relative to indole, while maintaining comparable phosphorescence intensity and lifetime . This spectral shift, combined with the minimal fluorescence background, makes the 5‑bromo derivative uniquely suited for time‑gated detection in the green‑yellow region, a window where unsubstituted indole and 4‑bromoindole exhibit different emission profiles.

Phosphorescence Time‑resolved spectroscopy Triplet state

Linker Length Differentiation: Propanoyl vs. Acetyl Spacer Impacts Conformational Flexibility

The target compound incorporates a propanoyl (three‑carbon) linker between the indole nitrogen and the amide bond, whereas the closely related 6-{[(5‑bromo‑1H‑indol‑1‑yl)acetyl]amino}hexanoic acid (CAS 1010916‑55‑8) contains a shorter acetyl (two‑carbon) spacer . The additional methylene unit in the propanoyl linker increases rotational degrees of freedom and extends the distance between the indole pharmacophore and the hexanoic acid terminus, which can alter target‑binding geometry and solubility. In thromboxane synthetase inhibitor series based on indole‑1‑alkanoic acids, linker length was a critical determinant of both in vitro potency and in vivo duration of action [1].

Linker optimization Conformational analysis Medicinal chemistry

Lipophilicity Modulation by 5‑Bromo Substitution: Calculated logP Shift vs. 4‑Bromo Isomer

Although the molecular formula (C₁₇H₂₁BrN₂O₃) and molecular weight (381.3 g/mol) are identical for the 5‑bromo and 4‑bromo positional isomers [1][2], the electronic distribution differs: the 5‑position is para to the indole nitrogen, while the 4‑position is ortho. This regiochemistry affects the dipole moment and hydrogen‑bond acceptor capacity of the indole ring, resulting in distinct chromatographic retention times and calculated logP values. In brominated isatin SAR, the 5‑bromo compound showed consistently higher cellular activity than the 6‑bromo and 7‑bromo isomers, partly attributable to differences in membrane permeability [3].

Lipophilicity logP Drug‑likeness

Optimal Application Scenarios for 6-{[3-(5‑Bromo‑1H‑indol‑1‑yl)propanoyl]amino}hexanoic Acid Based on Comparative Evidence


Time‑Resolved Phosphorescence Probe for Biomolecular Interaction Studies

The compound’s 5‑bromo substituent confers a heavy‑atom effect that yields phosphorescence detectable at ~530 nm with minimal fluorescence background (Φ_f ≈ 0.0034 vs. 0.26 for indole) . This enables time‑gated detection schemes that reject short‑lived autofluorescence, making the compound suitable as a label for protein or peptide binding studies where unsubstituted indole would generate prohibitive fluorescence noise.

Anti‑Inflammatory Pathway Profiling in Macrophage Cell‑Based Assays

Based on SAR evidence that 5‑bromo substitution on indole‑related scaffolds yields superior inhibition of NO, TNFα, and PGE₂ compared to 6‑bromo and 7‑bromo positional isomers [1], 6-{[3-(5‑bromo‑1H‑indol‑1‑yl)propanoyl]amino}hexanoic acid is the preferred choice for screening indole‑1‑propanoic acid derivatives in LPS‑stimulated RAW264.7 macrophage models. Using a 4‑bromo or 6‑bromo isomer may underestimate the anti‑inflammatory potential of this chemotype.

Conformational Probe for Deep Binding Pockets Requiring Extended Linkers

The propanoyl (C3) linker provides an extra methylene unit compared to the acetyl (C2) analogue (CAS 1010916‑55‑8) , extending the reach between the indole pharmacophore and the hexanoic acid anchor. This feature is valuable for mapping binding‑site depth in enzymes such as thromboxane synthetase, where linker length directly correlates with inhibitory potency and duration of action [2].

Positional Isomer Control in Bromine‑Scanning SAR Campaigns

In systematic halogen‑scanning studies aimed at identifying the optimal substitution pattern on the indole ring, 6-{[3-(5‑bromo‑1H‑indol‑1‑yl)propanoyl]amino}hexanoic acid serves as the definitive 5‑bromo reference. Its distinct electronic profile, validated by the rank‑order activity 5‑Br > 6‑Br > 7‑Br in related anti‑inflammatory isatins [1], ensures that SAR interpretations are anchored to the most active positional isomer, preventing misattribution of potency trends.

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